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Compound of Interest

2-((6-phenyl-2,3,4,9-tetrahydro-
Compound Name:
1H-carbazol-1-yl)amino)ethanol

Cat. No. B1351208

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-
phenyl-tetrahydrocarbazole analogs, focusing on their potential as therapeutic agents. The
information is tailored for researchers, scientists, and drug development professionals, with a
focus on quantitative data and detailed experimental protocols.

Introduction

Tetrahydrocarbazole (THC) is a privileged structural scaffold found in numerous biologically
active compounds and natural products.[1] Its derivatives have garnered significant interest
due to their wide range of pharmacological activities, including antifungal, anticancer, and
kinase inhibitory effects.[2][3][4] The substitution pattern on the THC core plays a crucial role in
determining the biological activity and target specificity. This guide focuses on analogs with a
phenyl group at the C6 position, exploring how modifications to this scaffold influence their
therapeutic potential.

Antifungal Activity of 6-Substituted
Tetrahydrocarbazole Analogs

A study by Wang et al. explored the antifungal activity of various C6- and N9-modified
tetrahydrocarbazole derivatives.[2] The general structure of the synthesized compounds and
their in vitro antifungal activities against a panel of fungal strains are summarized below.
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Quantitative Data: Antifungal Activity

IC50 (ug/mL) IC50 (ug/mL) IC50 (ug/mL)

Compound R vs. C. vs. A. vs. M.
neoformans fumigatus gypseum

10a H >128 >128 >128

10b 4-Fluorophenyl 64 128 64

10c 4-Chlorophenyl 8 16 16

10d 4-Bromophenyl 16 32 32

10e 4-Methylphenyl 32 64 64
Fluconazole - 16 >128 32

Data extracted from MedChemComm (RSC Publishing).[2]

The SAR study indicates that the introduction of a phenyl group at the C6 position is beneficial
for antifungal activity. Furthermore, substitution on the phenyl ring with halogens, particularly
chlorine, significantly enhances the potency against various fungal strains, with compound 10c
showing comparable or superior activity to the standard drug fluconazole.[2]

Experimental Protocol: Antifungal Assay

The in vitro antifungal activity was evaluated using a broth microdilution method according to
the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory
concentration (MIC) was determined, and IC50 values were calculated from the dose-response
curves.

Anticancer Activity of Phenylcarbazole Derivatives

Research into phenylcarbazole derivatives has revealed their potential as anticancer agents. A
study by Routier et al. described the synthesis and biological evaluation of novel
phenylcarbazole derivatives, demonstrating significant cytotoxicity against human leukemia
cells.[3]
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Quantitative Data: Cytotoxicity against CEM Human
lLeukemia Cells

Compound R1 R2 IC50 (nM)
la H H >10000

1b Phenyl H 150

1c 4-Hydroxyphenyl H 80

1d Phenyl CHS3 50

le 4-Hydroxyphenyl CH3 25

Data extracted from PubMed.[3]

The results highlight that the presence of a phenyl group is crucial for the cytotoxic activity of
these carbazole derivatives. Moreover, hydroxylation of the phenyl ring and methylation of the
maleimide nitrogen progressively increase the potency, with compound 1e exhibiting an IC50 in
the low nanomolar range.[3] The study also investigated the mechanism of action, suggesting
that while DNA binding may contribute, the exact molecular targets remain to be fully
elucidated.[3]

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-
2-yl)-2,5-diphenyltetrazolium bromide) assay on the CEM human leukemia cell line. Cells were
incubated with various concentrations of the test compounds for 48 hours, and cell viability was
determined by measuring the absorbance at 570 nm.

Kinase Inhibitory Activity of Pyrrolo[3,4-c]carbazole
Analogs

While not strictly 6-phenyl-tetrahydrocarbazoles, N-6 substituted 9-hydroxy-4-
phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones have been investigated as inhibitors of the
G2/M cell cycle checkpoint kinases, Weel and Chk1.[4] The SAR in this series provides
valuable insights into the role of substitutions on the carbazole nitrogen.
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. _ | Chi Ki hibiti

N-6 Weel IC50 Chk1 IC50 Selectivity
Compound .

Substituent (nM) (M) (Chkl/Weel)
2a H 0.120 0.080 0.67
2b (CH2)20H 0.095 0.065 0.68
2c (CH2)2COOH 0.057 12.7 223
2d (CH2)2N(CH3)2  0.045 0.030 0.67

Data extracted from a study on Weel and Chk1 inhibitors.[4]

The study revealed that acidic side chains at the N-6 position led to potent and selective Weel
inhibition, while neutral or cationic side chains resulted in potent dual inhibitors of both Weel
and Chk1.[4]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against Weel and Chk1l kinases was determined using
a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate
from [y-33P]ATP into a peptide substrate. The IC50 values were calculated from the inhibition

curves.

Visualizing Experimental Workflows and
Relationships

To better illustrate the processes and logic described, the following diagrams were generated.
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Caption: General workflow for SAR studies of 6-phenyl-tetrahydrocarbazole analogs.
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Caption: Key structure-activity relationships for tetrahydrocarbazole analogs.

Conclusion

The structure-activity relationship studies of 6-phenyl-tetrahydrocarbazole analogs reveal
critical insights for the development of novel therapeutic agents. The presence of a phenyl
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group at the C6 position is a key determinant of biological activity. Further modifications, such
as substitutions on the phenyl ring or at the carbazole nitrogen, can significantly modulate the
potency and selectivity of these compounds against various targets, including fungi, cancer
cells, and protein kinases. The data and protocols presented in this guide offer a valuable
resource for researchers in the field of drug discovery and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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